Prostaglandin H2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

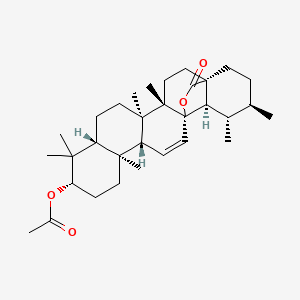

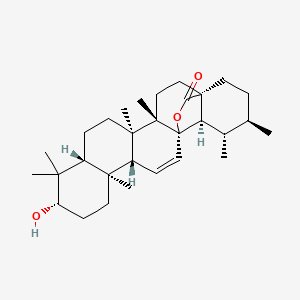

Prostaglandin H2 (PGH2) was first isolated from incubations of arachidonic acid with ovine seminal vesicle microsomes, and was described as a potent vasoconstrictor. PGH2 is the precursor for all 2-series PGs and thromboxanes (TXs), and is a TP receptor agonist which irreversibly aggregates human platelets at 50-100 ng/ml. PGH2 is a suicide substrate for platelet TX synthase possessing a Ki of 18 µM as compared to 28 µM for PGH1.

Scientific Research Applications

Pharmacological and Clinical Applications

Prostaglandin H2 (PGH2) research encompasses a broad spectrum of biomedical investigations. Its implications in hormonal and neurohormonal behavior have been pivotal. PGH2 is significant in reproductive health, particularly in inducing labor and terminating early pregnancies. Its regulatory role in blood pressure and potential therapeutic applications in hypertension and peripheral vascular diseases are noteworthy. Additionally, its bronchodilator effect suggests potential utility in asthma treatment (Karim & Hillier, 2012).

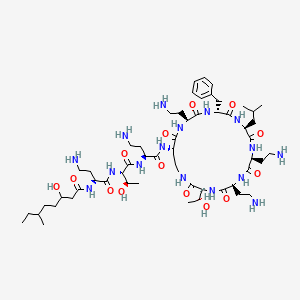

Role in Inflammation

PGH2 is intricately linked with the inflammatory response. As a lipid autacoid derived from arachidonic acid, it sustains homeostatic functions and mediates pathogenic mechanisms, including inflammation. Its generation involves cyclooxygenase isoenzymes, and its biosynthesis is inhibited by nonsteroidal anti-inflammatory drugs. Understanding PGH2's role in inflammation is crucial for potential clinical relevance in conditions like atherosclerosis and vascular injury response (Ricciotti & FitzGerald, 2011).

Structural Insights and Drug Target Potential

The crystal structure of PGH2 synthase, an enzyme crucial in PGH2 biosynthesis, provides insights into its function and potential as a drug target. The structure reveals specific binding sites and active sites, informing the design of targeted drugs for conditions like inflammation and pain (Gupta et al., 2004).

Vascular Function

PGH2 plays a significant role in vascular function. It is a key regulator in producing prostaglandins and thromboxane, which modulate vascular tone and contribute to pathologies like hypertension and diabetes. Understanding PGH2's function in different vascular beds, including systemic and cerebral, is essential for therapeutic interventions targeting vascular diseases (Davidge, 2001).

Immune System Modulation

Prostaglandins like PGH2 modulate key aspects of the immune system. PGH2's role in immune regulation, particularly in the context of cancer progression, highlights its potential as a target for therapies aimed at immune modulation (Harris et al., 2002).

Properties

Molecular Formula |

C20H32O5 |

|---|---|

Molecular Weight |

352.5 |

Synonyms |

PGH2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.